molecular formula C4H5F3O B105314 4,4,4-Trifluorobutanal CAS No. 406-87-1

4,4,4-Trifluorobutanal

Cat. No.: B105314
CAS No.: 406-87-1
M. Wt: 126.08 g/mol
InChI Key: SCJCDNUXDWFVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluorobutanal, also known as this compound, is a useful research compound. Its molecular formula is C4H5F3O and its molecular weight is 126.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Hydroformylation of Trifluoropropene : 4,4,4-Trifluorobutanal is synthesized via Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This process achieves a high aldehyde yield (90%) and a favorable ratio of linear to branched aldehyde, demonstrating its efficiency and selectivity in producing this compound (Ohtsuka, Kobayashi, & Yamakawa, 2014).

  • NMR Characterization : Nuclear magnetic resonance (NMR) studies have been conducted on compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, providing insights into their chemical shifts and coupling constants. These studies help in understanding the molecular structure and behavior of such fluorinated compounds (Hinton & Jaques, 1975).

Chemical Properties and Reactions

  • Reaction on Mo(110) Surface : The reaction of 4,4,4-trifluorobutanethiol on Mo(110) was studied, revealing important differences in decomposition pathways and product formation due to the presence of fluorine and the length of the alkyl chain. This research contributes to understanding surface chemistry and reaction mechanisms of fluorinated compounds (Napier & Friend, 1996).

  • Catalytic Activity in Alkylation : Triflic acid catalyzed alkylation with trifluoroethanol as a promoter, achieving high selectivity and research octane number. This demonstrates the potential of using fluorinated compounds in catalytic processes for enhanced efficiency and selectivity (Ren et al., 2012).

Spectroscopy and Analysis

  • Rotational Spectroscopy : Studies on the rotational spectra of 4,4,4-trifluorobutyric acid and its complex with formic acid provide valuable data on molecular structures and interactions. This contributes to a deeper understanding of molecular dynamics and properties (Choi et al., 2017).

  • Conformational Landscape : Research on 4,4,4-trifluoro-1-butanol has shed light on its conformational landscape and relaxation paths. This helps in understanding the molecular behavior and potential applications in various fields (Lu et al., 2020).

Material Synthesis and Applications

  • High-Performance Cathodes and Anodes : The use of ethyl 4,4,4-trifluorobutyrate in stabilizing the interface structure of Ni-rich cathodes and graphite anodes in batteries demonstrates its potential in enhancing the performance and stability of energy storage devices (Kim et al., 2018).

  • Synthesis of Aromatic Compounds : The preparation of 4,4,4-trifluorobut-2-yn-1-ones and their conversion into aromatic and heteroaromatic compounds highlights the versatility of this compound in organic synthesis (Yamazaki et al., 2021).

Safety and Hazards

4,4,4-Trifluorobutanal is classified as a dangerous substance. It has a GHS02 pictogram and a signal word "Danger" . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

4,4,4-trifluorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJCDNUXDWFVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380365
Record name 4,4,4-trifluorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-87-1
Record name 4,4,4-trifluorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluorobutanal
Reactant of Route 2
4,4,4-Trifluorobutanal
Reactant of Route 3
Reactant of Route 3
4,4,4-Trifluorobutanal
Reactant of Route 4
4,4,4-Trifluorobutanal
Reactant of Route 5
Reactant of Route 5
4,4,4-Trifluorobutanal
Reactant of Route 6
4,4,4-Trifluorobutanal
Customer
Q & A

Q1: What are the main applications of 4,4,4-Trifluorobutanal in chemical synthesis?

A1: this compound is a valuable intermediate in organic synthesis. One prominent application is its use in the hydroformylation reaction to produce aldehydes. [] Specifically, this compound can be synthesized with high selectivity from 3,3,3-trifluoropropene using a rhodium-based catalyst with Xantphos ligand. [] This reaction pathway highlights the potential of this compound as a building block for more complex fluorinated molecules.

Q2: How do atmospheric conditions affect the stability and reactivity of this compound?

A2: Theoretical studies have investigated the gas-phase reactions of this compound with hydroxyl radicals (OH) under atmospheric pressure and varying temperatures (250-400K). [] This research is crucial for understanding the compound's fate and potential impact on the environment. While specific results regarding stability and degradation pathways are not provided in the abstract, this study highlights the importance of considering environmental factors when working with this compound.

Q3: What are the innovative synthetic routes for producing this compound?

A3: Beyond traditional chemical synthesis, electrochemical methods offer a promising alternative for producing this compound. [] While details of the electrochemical process are not elaborated upon in the abstract, this research suggests a potentially more sustainable and environmentally friendly approach compared to conventional methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.